

Ramoplanin A2: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Ramoplanin	
Cat. No.:	B549286	Get Quote

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Introduction

Ramoplanin A2 is a potent glycolipodepsipeptide antibiotic naturally produced by the actinomycete Actinoplanes sp. ATCC 33076. It is the major component of the ramoplanin complex and has demonstrated significant bactericidal activity against a wide range of Grampositive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its unique mechanism of action, which involves the sequestration of Lipid II, a crucial precursor in bacterial cell wall biosynthesis, makes it a promising candidate for combating antibiotic resistance. This technical guide provides an in-depth overview of the chemical structure and the physicochemical and biological properties of Ramoplanin A2, along with detailed experimental methodologies.

Chemical Structure

Ramoplanin A2 is a complex molecule characterized by a 17-amino acid cyclic depsipeptide core. This core is N-acylated with a 7-methylocta-2,4-dienoyl lipid side chain and is glycosylated with a dimannosyl moiety. The cyclic structure is formed by an ester linkage between the C-terminal carboxyl group of L-hydroxyphenylglycine (Hpg) at position 17 and the side-chain hydroxyl group of D-hydroxyasparagine (HAsn) at position 2.

Key Structural Features:



- Peptide Core: A 17-membered ring composed of a mix of proteinogenic and nonproteinogenic amino acids, including several D-amino acids and hydroxyphenylglycine residues.
- Lipid Tail: An N-terminal 7-methylocta-2,4-dienoic acid, which plays a crucial role in anchoring the molecule to the bacterial membrane.
- Disaccharide Moiety: A dimannosyl group attached to the side chain of the Hpg residue at position 11.
- Depsipeptide Bond: An ester linkage that cyclizes the peptide backbone.

Physicochemical Properties of Ramoplanin A2

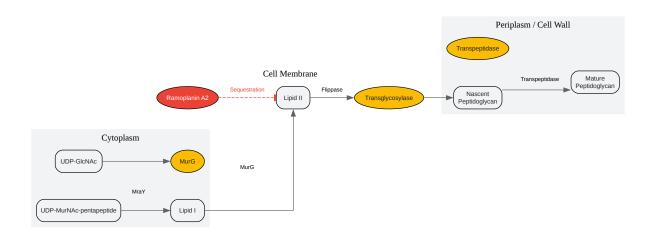
The physicochemical properties of **Ramoplanin** A2 are summarized in the table below.

Property	Value	Reference
Molecular Formula	C119H154CIN21O40	[1][2]
Molecular Weight	2554.1 g/mol	[1][2]
Appearance	White to off-white powder	[3]
Solubility	Soluble in water (10 mg/mL) and DMSO.	[3][4]
CAS Number	81988-88-7	[2]

Biological Properties Mechanism of Action

Ramoplanin A2 exerts its potent bactericidal activity by inhibiting a late stage of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall. Unlike many other antibiotics that target enzymes directly, **Ramoplanin** A2 sequesters the substrate Lipid II. This sequestration prevents the utilization of Lipid II by transglycosylases and transpeptidases, thereby halting the elongation and cross-linking of the peptidoglycan layer. This disruption leads to the loss of cell wall integrity and subsequent cell death.





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Mechanism of action of Ramoplanin A2.

Antimicrobial Activity

Ramoplanin A2 demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including clinically important antibiotic-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Ramoplanin** A2 against selected pathogens.



Organism	Strain(s)	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC ₉₀ (µg/mL)	Reference(s
Staphylococc us aureus (MSSA)	ATCC 25923	2	-	-	[5]
Staphylococc us aureus (MRSA)	Clinical Isolates	2.0	-	-	[6]
Enterococcus faecium (VRE)	Clinical Isolates	-	-	0.5	[7]
Clostridium difficile	105 Clinical Isolates	0.03 - 0.5	0.25	0.25	[1]
Streptococcu s pneumoniae	Penicillin- resistant	2.0	-	-	[6]
Enterococcus spp.	Vancomycin- resistant	-	-	0.5	[7]

Experimental Protocols Structure Elucidation by X-ray Crystallography

The three-dimensional structure of **Ramoplanin** A2 was determined by X-ray crystallography, providing critical insights into its dimeric nature and interaction with membranes.

Methodology:

- Crystallization:
 - Ramoplanin A2 is dissolved in an aqueous solution containing a detergent to mimic a membrane environment.
 - Crystals are grown using the hanging drop vapor diffusion method at room temperature.







 A typical crystallization condition involves a reservoir solution containing polyethylene glycol (PEG) as the precipitant, a buffer to maintain a specific pH (e.g., MES pH 6.5), and a salt (e.g., ammonium sulfate).

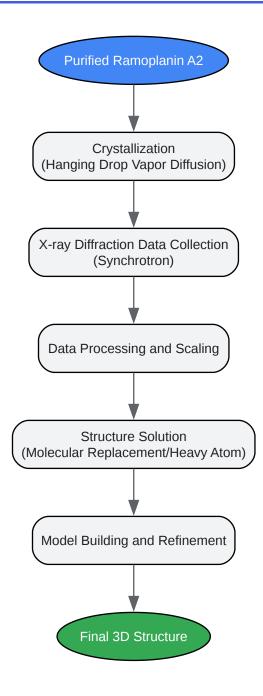
Data Collection:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source using a specific wavelength (e.g., 1.0 Å).
- Data are collected over a range of rotation angles using a suitable detector (e.g., CCD detector).

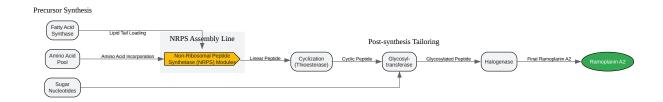
Structure Solution and Refinement:

- The diffraction data are processed, and the structure is solved using molecular replacement or heavy atom derivatization.
- The initial model is refined against the experimental data to obtain the final high-resolution structure.









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